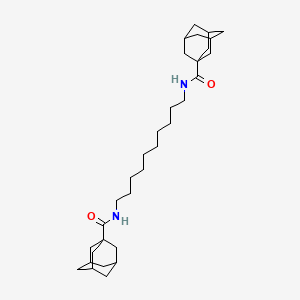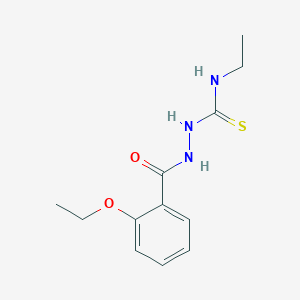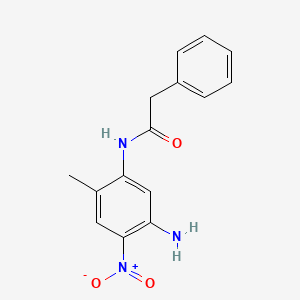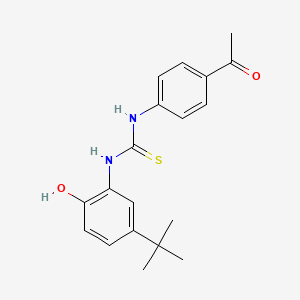
N,N'-(1,10-Decanediyl)bis(1-adamantanecarboxamide)
Overview
Description
N,N’-1,10-Decanediyldi(1-adamantanecarboxamide) is a compound that features two adamantane moieties connected by a decane chain. Adamantane is a tricyclic cage compound with the formula C10H16, known for its stability and unique structural properties. The incorporation of adamantane fragments in various compounds often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,10-decanediyldi(1-adamantanecarboxamide) typically involves the reaction of 1-adamantanecarboxylic acid with decane-1,10-diamine. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as pyridine to facilitate the formation of the amide bond . The reaction can be summarized as follows:
Formation of 1-adamantanecarbonyl chloride: 1-adamantanecarboxylic acid is reacted with thionyl chloride (SOCl2) to form 1-adamantanecarbonyl chloride.
Amidation: The 1-adamantanecarbonyl chloride is then reacted with decane-1,10-diamine in the presence of pyridine to form N,N’-1,10-decanediyldi(1-adamantanecarboxamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,10-Decanediyldi(1-adamantanecarboxamide) can undergo various chemical reactions, including:
Oxidation: The adamantane moieties can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the adamantane rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3·THF) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxyl or ketone derivatives of the adamantane moieties.
Reduction: Amines derived from the reduction of the amide bonds.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
N,N’-1,10-Decanediyldi(1-adamantanecarboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique structural properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to enhance the lipophilicity of drugs.
Industry: Utilized in the production of high-performance polymers and nanomaterials due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of N,N’-1,10-decanediyldi(1-adamantanecarboxamide) is largely dependent on its structural properties. The adamantane moieties enhance the compound’s stability and lipophilicity, allowing it to interact with various molecular targets more effectively. In medicinal applications, it may act by inhibiting viral replication or modulating neurotransmitter systems, similar to other adamantane-based drugs .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug with a similar structure to amantadine.
Uniqueness
N,N’-1,10-Decanediyldi(1-adamantanecarboxamide) is unique due to the presence of two adamantane moieties connected by a decane chain, which provides enhanced stability and lipophilicity compared to other similar compounds. This structural feature makes it particularly valuable in applications requiring high stability and lipophilicity .
Properties
IUPAC Name |
N-[10-(adamantane-1-carbonylamino)decyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52N2O2/c35-29(31-17-23-11-24(18-31)13-25(12-23)19-31)33-9-7-5-3-1-2-4-6-8-10-34-30(36)32-20-26-14-27(21-32)16-28(15-26)22-32/h23-28H,1-22H2,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADINJXAKUCNIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCCCCCCCNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320089 | |
| Record name | ST50215968 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86583-12-2 | |
| Record name | NSC354688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50215968 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B4275636.png)


![N-[3-(4-dodecanoyl-1-piperazinyl)propyl]dodecanamide](/img/structure/B4275658.png)

![propyl 4-ethyl-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4275664.png)
![2-(4-methoxyphenyl)-3-methyl-4-({4-[2-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B4275670.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B4275678.png)
![N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide](/img/structure/B4275683.png)

![2-mercapto-3-(2-methoxyethyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4275705.png)
![5-bromo-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B4275720.png)
![3-ethyl-5-hydroxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]adamantane-1-carboxamide](/img/structure/B4275729.png)

